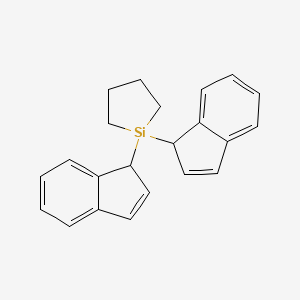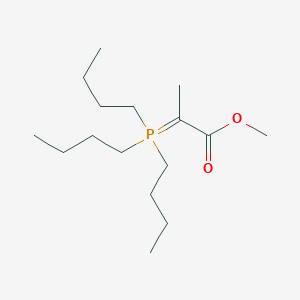
Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate: is an organophosphorus compound with the molecular formula C16H33O2P It is known for its unique structure, where a phosphanylidene group is bonded to a propanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate can be synthesized through the reaction of 2-bromopropanoic acid methyl ester with tributylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate undergoes various chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Addition: Electrophiles like halogens or acids can be used under controlled conditions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted esters or amides.
Addition: Addition products with electrophiles.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study the effects of organophosphorus compounds on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate involves its reactivity with various nucleophiles and electrophiles. The phosphanylidene group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating properties of the tributyl groups, which stabilize the intermediate species formed during reactions .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(triphenylphosphoranylidene)acetate
- Methyl (triphenylphosphoranylidene)acetate
Comparison:
- Reactivity: Methyl 2-(tributyl-lambda~5~-phosphanylidene)propanoate is more reactive due to the electron-donating effects of the tributyl groups compared to the triphenyl groups in similar compounds.
- Applications: While both compounds are used in organic synthesis, this compound has broader applications due to its higher reactivity.
- Stability: The compound is less stable than its triphenyl counterparts, requiring careful handling and storage .
Eigenschaften
CAS-Nummer |
163215-01-8 |
|---|---|
Molekularformel |
C16H33O2P |
Molekulargewicht |
288.41 g/mol |
IUPAC-Name |
methyl 2-(tributyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C16H33O2P/c1-6-9-12-19(13-10-7-2,14-11-8-3)15(4)16(17)18-5/h6-14H2,1-5H3 |
InChI-Schlüssel |
CYBHRGUTZMYQHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(=C(C)C(=O)OC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


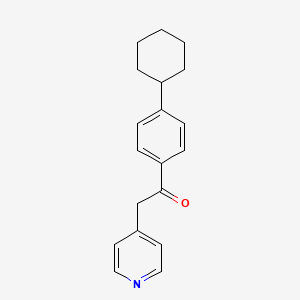
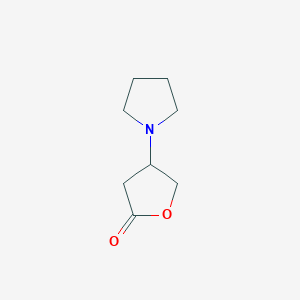
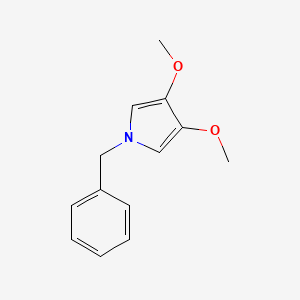
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
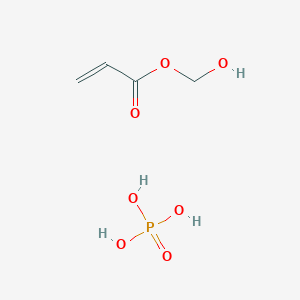

![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
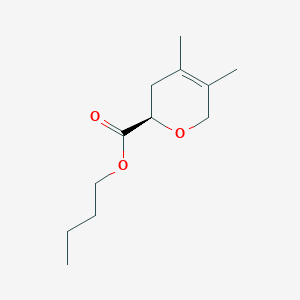
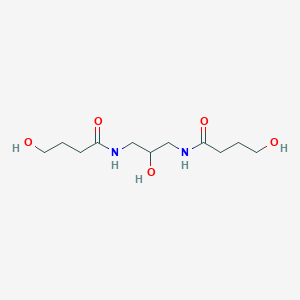
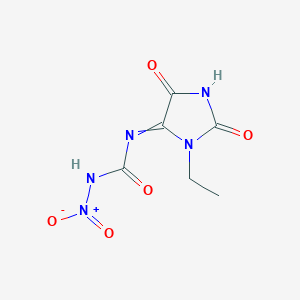
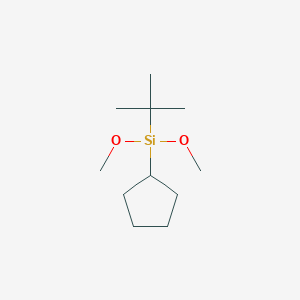
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)

